4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a triazine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with tert-butylamine and methylthiol.
Condensation Reaction: The final step involves the condensation of the benzodioxole derivative with the triazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Similar triazine structure but lacks the benzodioxole moiety.
1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different functional groups.
Uniqueness
The uniqueness of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one lies in its combination of a benzodioxole moiety with a triazine ring and a tert-butyl group
This detailed overview highlights the significance and potential of this compound in various fields of research and industry
Properties
Molecular Formula |
C16H18N4O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)13-14(21)20(15(24-4)19-18-13)17-8-10-5-6-11-12(7-10)23-9-22-11/h5-8H,9H2,1-4H3/b17-8+ |
InChI Key |
RUABOSSMJZGLKL-CAOOACKPSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC3=C(C=C2)OCO3)SC |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC3=C(C=C2)OCO3)SC |
Origin of Product |
United States |
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